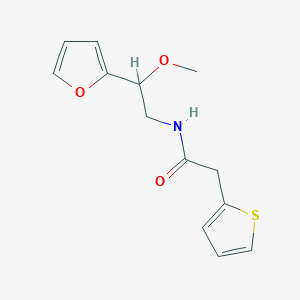

N-(2-(furan-2-yl)-2-methoxyethyl)-2-(thiophen-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(furan-2-yl)-2-methoxyethyl)-2-(thiophen-2-yl)acetamide, also known as FMA-NT, is a chemical compound that has been studied for its potential use in scientific research. This compound is a member of the amide class of organic molecules and has been shown to have a variety of biochemical and physiological effects.

Scientific Research Applications

Synthesis Techniques

The synthesis of N-(2-(furan-2-yl)-2-methoxyethyl)-2-(thiophen-2-yl)acetamide derivatives showcases advancements in organic synthesis techniques. Research demonstrates efficient synthesis methods for related compounds, highlighting their potential in creating complex organic molecules. For instance, one study details a DBU-mediated synthesis of N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamide derivatives through a one-pot three-component synthesis method. This approach is noted for its good yields, environmental friendliness, straightforward protocol, short reaction times, and mild conditions (Raju, Maram, Anitha, & Sreenivasulu, 2022).

Reaction Mechanisms

Another aspect of research involves exploring the reaction mechanisms of these compounds. The aza-Piancatelli rearrangement is one such reaction where furan-2-yl(phenyl)methanol derivatives undergo transformation in the presence of catalysts like In(OTf)3, yielding 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives. These findings are significant for the synthesis of heterocyclic compounds, offering insights into reaction selectivity and yields (Reddy et al., 2012).

Application in Drug Synthesis

One specific application in drug synthesis is highlighted in the synthesis and in vitro anti-tuberculosis activity of related compounds. The study presents a one-pot synthesis of derivatives with potential anti-tuberculosis activity, showcasing the application of these compounds in medicinal chemistry (Bai et al., 2011).

Material Science Applications

In the realm of materials science, research on conjugation-extended tetrathiafulvalene analogues involving central aromatic 5-membered heterocyclic linking groups, like thiophene and furan, underscores the potential of such compounds in electronic and optoelectronic devices. These studies investigate the electrochemical properties and stability of radical cations, contributing to the development of conductive materials (Takahashi, Nihira, Yoshifuji, & Tomitani, 1993).

properties

IUPAC Name |

N-[2-(furan-2-yl)-2-methoxyethyl]-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3S/c1-16-12(11-5-2-6-17-11)9-14-13(15)8-10-4-3-7-18-10/h2-7,12H,8-9H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICXHATRWLKNTAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)CC1=CC=CS1)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-4-[3,5-bis(trifluoromethyl)anilino]-3-phenylbut-3-en-2-one](/img/structure/B2680741.png)

![8-(3-chloro-2-methylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2680746.png)

![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B2680755.png)

![3-(3-Ethoxypropyl)-1-[(4-methoxyphenyl)methyl]thiourea](/img/structure/B2680758.png)

![2-[6-(2,4-Dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2680760.png)